molecular formula C7H5ClN2O B059569 4-Chloro-2-methyloxazolo[5,4-c]pyridine CAS No. 1354831-15-4

4-Chloro-2-methyloxazolo[5,4-c]pyridine

Cat. No. B059569
CAS RN: 1354831-15-4
M. Wt: 168.58 g/mol
InChI Key: NARSQONWZWKRCW-UHFFFAOYSA-N
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Description

4-Chloro-2-methyloxazolo[5,4-c]pyridine is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 . It is used in various scientific studies due to its unique properties, making it ideal for research in fields like drug discovery and organic synthesis.


Synthesis Analysis

The synthesis of compounds similar to 4-Chloro-2-methyloxazolo[5,4-c]pyridine often involves the use of organolithium reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methyloxazolo[5,4-c]pyridine consists of a pyridine ring with a chlorine atom and a methyl group attached to it . The exact structure can be represented by the canonical SMILES string: CC1=NC2=C(O1)C(=NC=C2)Cl .

Scientific Research Applications

Role in Carbohydrate Metabolism Enzyme Inhibition

Compounds derived from 4-Chloro-2-methyloxazolo[5,4-c]pyridine have been identified as potential inhibitors of enzymes involved in carbohydrate metabolism. This application is particularly relevant for the treatment of diabetes, as it could lead to the development of drugs that help regulate blood sugar levels.

Each of these applications demonstrates the versatility and potential of 4-Chloro-2-methyloxazolo[5,4-c]pyridine in scientific research and drug development. The compound’s ability to be modified and incorporated into various therapeutic agents makes it a significant focus of study in the field of medicinal chemistry .

properties

IUPAC Name

4-chloro-2-methyl-[1,3]oxazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARSQONWZWKRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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